molecular formula C8H10N4O2 B195696 Isocaffeine CAS No. 519-32-4

Isocaffeine

Cat. No. B195696
CAS RN: 519-32-4
M. Wt: 194.19 g/mol
InChI Key: LPHGQDQBBGAPDZ-UHFFFAOYSA-N
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Description

Isocaffeine is a biochemical compound that falls under the category of nucleoside drugs and nucleotides and their analogues . It is a variant of caffeine, which is a naturally occurring alkaloid found in various plants .


Synthesis Analysis

The synthesis of caffeine involves a sequence of reactions, including three methylation reactions and one nucleosidase reaction, using xanthine as a precursor . The synthesis of labeled caffeine has also been reported .


Molecular Structure Analysis

The molecular structure of caffeine is similar to that of adenosine, allowing it to bind to adenosine receptors on the surface of cells without activating them . The crystal energy landscape of isocaffeine contains only one low-energy structure .


Chemical Reactions Analysis

Caffeine is known to stimulate the central nervous system, increase blood circulation, and respiration . It is mildly bitter in taste . Liquid–liquid extraction (LLE) is a method used to separate compounds like caffeine based on their relative solubilities in two different immiscible liquids .


Physical And Chemical Properties Analysis

Caffeine is a bitter, white crystalline purine, a methylxanthine alkaloid, and is chemically related to the adenine and guanine bases of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) . It is found in the seeds, fruits, nuts, or leaves of a number of plants native to Africa, East Asia, and South America .

Scientific Research Applications

Application in Cancer Research

  • Scientific Field : Biomedical Science, specifically Oncology .
  • Summary of the Application : Isocaffeine has been studied for its cytotoxicity and genotoxicity towards ovarian cancer cells .
  • Methods of Application : The study involved the oxidation of isocaffeine in the presence of TiO2 nanoparticles under ultraviolet (UV) irradiation in different solvents (distilled water, phosphate-buffered saline, and ethanol). The oxidations were studied using ultraviolet-visible spectroscopy, 1H NMR spectroscopy, and electrospray ionization mass spectrometry .

Antioxidant Properties

  • Scientific Field : Biochemistry .
  • Summary of the Application : Isocaffeine, like caffeine, is believed to have antioxidant effects .
  • Methods of Application : Most studies assessing the beneficial effects of caffeine have used pure caffeine. The question arises whether the daily intake of caffeine from food or drink has similar benefits .
  • Results or Outcomes : The consumption of caffeine, and by extension isocaffeine, is believed to prevent the occurrence/progression of certain neurodegenerative diseases as well as other medical conditions associated with increased levels of reactive oxygen or nitrogen species .

Metabolic Phenotyping and Liver Function Testing

  • Scientific Field : Pharmacology .
  • Summary of the Application : Isocaffeine, like caffeine, is used in metabolic phenotyping of cytochrome P450 1A2 (CYP1A2) and liver function testing .
  • Methods of Application : The pharmacokinetics of caffeine and its metabolites are studied in human adults. The data set is enriched by meta-data on the characteristics of studied patient cohorts and subjects (e.g., age, body weight, smoking status, health status), the applied interventions (e.g., dosing, substance, route of application), measured pharmacokinetic time-courses, and pharmacokinetic parameters (e.g., clearance, half-life, area under the curve) .
  • Results or Outcomes : The data set and analyses provide important resources which could enable more accurate caffeine-based metabolic phenotyping and liver function testing .

Central Nervous System Stimulant

  • Scientific Field : Neuropharmacology .
  • Summary of the Application : Isocaffeine, like caffeine, is frequently used due to its effect as a central nervous system stimulant .
  • Methods of Application : The consumption of foods and drinks that contain isocaffeine (coffee, tea, chocolate, food supplements with plant extracts of Guarana, Mate herba, Cola nuts) is the most common method of application .
  • Results or Outcomes : Due to its innocuity, isocaffeine is a safe xanthine alkaloid for human consumption in a wide range of doses .

Future Directions

Caffeine has emerged as a green, expedient, and biodegradable catalyst with high efficiency and applicability . Its role in diverse multicomponent reactions and preparation of its imidazolium salts and further conversion to Nitrogen Heterocyclic Carbene (NHC) ligands and ionic liquids offers new paradigms .

properties

IUPAC Name

1,3,9-trimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-5-6(10)11(2)8(14)12(3)7(5)13/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHGQDQBBGAPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199859
Record name Isocaffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocaffeine

CAS RN

519-32-4
Record name Isocaffeine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocaffeine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocaffeine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Isocaffeine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9-dihydro-1,3,9-trimethyl-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.517
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Record name ISOCAFFEINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
Y Yanuka, F Bergmann - Tetrahedron, 1986 - Elsevier
UV and NMR spectra of caffeine and Isocaffeine were measured in three solvents of different polarity. The Information so obtained revealed unique differences in the electronic structure …
Number of citations: 15 www.sciencedirect.com
X Huang, A Goswami, X Zou, S Hayes, V Shah… - BioNanoScience, 2014 - Springer
… To prepare oxidized caffeiene and isocaffeine solutions, 200 μM caffeine (or isocaffeine… isocaffeine left unoxidized in the solutions. The photocatalytically oxidized caffeine or isocaffeine …
Number of citations: 11 link.springer.com
EH Crowston, DML Goodgame, PB Hayman… - Inorganica chimica …, 1986 - Elsevier
… Pt(isocaffeine)z(PEt3)2](BF4)2 and cis-[PtCl(caffeine)(PEt,),] BF4 and they also obtained the theophylline and isocaffeine … The isocaffeine complex was obtained as yellow crystals, but in …
Number of citations: 14 www.sciencedirect.com
R Jana, S Blickle, F Lissner, I Hartenbach… - Journal of …, 2015 - Elsevier
The [(dopf)Cu] + complex fragments (dopf = 1,1′-bis(diorganylphosphino)ferrocenes) can bind to the bidentate Odouble bondC–C–N function provided by isocaffeine (1,3,9-…
Number of citations: 7 www.sciencedirect.com
ÉI Ivanov, YE Shapiro, GD Kalayanov… - Chemistry of …, 1992 - Springer
As a result of methylation and subsequent catalytic debenzylation, 1-benzylimidazo[4,5-e][1,4]diazepine was converted to the corresponding imidazo[5,4-e][1,4]diazepine. …
Number of citations: 4 link.springer.com
P Donoso, SC O'Neill, KW Dilly, N Negretti… - British journal of …, 1994 - ncbi.nlm.nih.gov
… This develops much more slowly for isocaffeine than for caffeine, indicating that isocaffeine … an increase when isocaffeine is added. This effect, which occurs long before isocaffeine has …
Number of citations: 23 www.ncbi.nlm.nih.gov
A Vieira, S Steenken - Journal de chimie physique, 1996 - jcp.edpsciences.org
… Figure 1 shows the absorption spectrum of the transients formed upon reaction of isocaffeine … Time resolved absorption spectra measured after reaction of isocaffeine with OH. at pH 6.7 …
Number of citations: 13 jcp.edpsciences.org
BP Lugovkin - Chemistry of Heterocyclic Compounds, 1969 - Springer
The crotonic condensation of caffeine-, isocaffeine-, and theobromine-8-aldehydes with 3-methyl-, 3-ethyl-, 3-allyl-, and 3-phenylrhodanines in the presence of piperidine with brief …
Number of citations: 3 link.springer.com
SH Snyder, JJ Katims, Z Annau… - Proceedings of the …, 1981 - National Acad Sciences
… Theobromine, 1,7-dimethylxanthine, 7-(phydroxyethyl)theophylline, and 7-(f3-chloroethyl)theophylline had levels ofabout 20-30 AM; IBMX, 8-chlorotheophylline and isocaffeine levels …
Number of citations: 905 www.pnas.org
L Missiaen, JB Parys, H De Smedt… - Biochemical …, 1994 - portlandpress.com
… Since isocaffeine is not effective, we can suppose that a methyl group on N-9 prevents interaction with this site on the receptor. A precise kinetic analysis is difficult, since there are …
Number of citations: 72 portlandpress.com

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